4-Methylimidazole-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

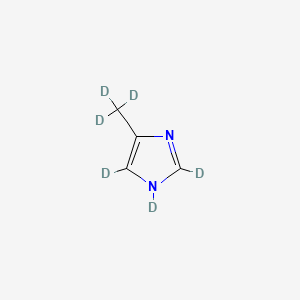

1,2,5-trideuterio-4-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-RSRPWSGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Deuterated 4-Methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 4-methylimidazole (4-MeI). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including as internal standards in quantitative analysis, as tracers in metabolic studies, and for investigating kinetic isotope effects. This document compiles available data on the properties of both standard and deuterated 4-MeI, details relevant experimental protocols, and visualizes key processes and relationships.

Introduction to 4-Methylimidazole and its Deuterated Analogs

4-Methylimidazole (4-MeI) is a heterocyclic organic compound that is formed during the Maillard reaction between carbohydrates and ammonia-containing compounds.[1][2] It is commonly found in foods and beverages that undergo browning during cooking, such as roasted meats, coffee, and certain caramel colorings (Classes III and IV).[1][3] Due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), the analysis and quantification of 4-MeI in consumer products are of significant interest.[2][4]

Deuterated analogs of 4-MeI, where one or more hydrogen atoms are replaced by deuterium, are crucial tools in the analytical chemist's arsenal. Their value stems from the fact that deuterium substitution minimally alters the chemical properties of a molecule while significantly increasing its mass.[5] This mass difference makes deuterated compounds ideal as internal standards for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring accurate and precise measurements by correcting for matrix effects and variations during sample preparation and analysis.[6][7]

Physicochemical Properties

The physicochemical properties of standard (non-deuterated) 4-methylimidazole are well-documented. Data for deuterated analogs are less common and typically limited to their mass, which is fundamental to their use in mass spectrometry.

**Table 1: Physicochemical Properties of 4-Methylimidazole (C₄H₆N₂) **

| Property | Value | References |

| Molecular Formula | C₄H₆N₂ | [1] |

| Molar Mass | 82.106 g·mol⁻¹ | [1] |

| Appearance | Slightly yellowish or white to yellow crystalline solid/powder | [1][8] |

| Melting Point | 44–56 °C | [1][9][10][11][12][13][14] |

| Boiling Point | 263 °C | [1][8][9][10][11] |

| Density | ~1.02 g/cm³ | [1][8][11] |

| Flash Point | 157 °C (closed cup) | [1][9] |

| Water Solubility | Very soluble | [10][15] |

| log Kow | 0.23 | [9][11][15] |

| pKa (Strongest Basic) | 7.49 (Predicted) | [16] |

Table 2: Properties of Deuterated 4-Methylimidazole Analogs

| Property | Value (for D₃-4-Methylimidazole) | References |

| Molecular Formula | C₄H₃D₃N₂ (example for methyl-deuterated) | [6] |

| Molar Mass | 85.125 g·mol⁻¹ (for C₄H₃D₃N₂) | [6] |

| pKa | Expected to be slightly higher than the non-deuterated form | [17][18] |

| Spectroscopic Data | Different fragmentation patterns in MS (m/z 86 → 59 vs 83 → 56 for non-deuterated) | [6] |

Note: The pKa of a deuterated compound is generally slightly different from its non-deuterated counterpart due to the difference in bond strength between O-D/N-D and O-H/N-H.[17][18] Comprehensive experimental data for other physical constants of deuterated 4-MeI are not widely available in the literature.

Synthesis and Experimental Protocols

3.1. General Synthesis of 4-Methylimidazole

4-Methylimidazole can be synthesized through several methods. A common laboratory and industrial approach is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (methylglyoxal), an aldehyde (formaldehyde), and ammonia.[1] Another established method is the reaction between hydroxyacetone and formamide in the presence of ammonia.[1][19]

3.2. Experimental Protocol: Chemoselective Deuteration of Imidazoles

The following is a representative protocol for the deuteration of the imidazole ring, adapted from methodologies developed for various N-unsubstituted imidazoles. This process allows for the specific incorporation of deuterium at desired positions on the imidazole core.

Protocol: C5-Selective Deuteration under Acidic Conditions

-

Preparation: In a sealed tube, dissolve the 4-methylimidazole substrate in a mixture of deuterated methanol (CD₃OD) and deuterium oxide (D₂O).

-

Acidification: Add a deuterated acid, such as 20 w/w% DCl in D₂O, to the solution to catalyze the H-D exchange.

-

Heating: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 130 °C) for a duration determined by the substrate's reactivity (typically several hours).

-

Workup: After cooling the reaction to room temperature, quench the reaction by carefully adding a base, such as sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting residue using flash chromatography to isolate the deuterated 4-methylimidazole.

-

Characterization: Confirm the position and extent of deuteration using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: General Workflow for Synthesis and Deuteration of 4-Methylimidazole

Caption: Workflow for 4-MeI synthesis and subsequent deuteration.

Analytical Methodologies

Deuterated 4-methylimidazole is primarily used as an internal standard for the quantification of its non-deuterated analog in complex matrices like food and beverages.[20] The standard addition of a known quantity of the deuterated compound allows for accurate measurement by correcting for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer.

4.1. Experimental Protocol: Quantification of 4-MeI using LC-MS/MS

The following protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS for the determination of 4-MeI.

Protocol: Sample Preparation and Analysis [7]

-

Sample Preparation: Homogenize a known weight of the solid or liquid sample.

-

Internal Standard Spiking: Add a precise volume of a known concentration of deuterated 4-MeI (e.g., D₃-4-MeI) solution to the sample.

-

Extraction: Add an extraction solvent (e.g., methanol) and vortex thoroughly.

-

QuEChERS Cleanup: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Centrifuge the sample.

-

Dispersive SPE: Transfer an aliquot of the supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine, PSA) to remove interferences. Vortex and centrifuge.

-

Analysis: Filter the final supernatant and inject it into an LC-MS/MS system.

-

LC-MS/MS Conditions:

-

Chromatography: Use a column suitable for polar compounds (e.g., HILIC or a mixed-mode column).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both native 4-MeI (e.g., m/z 83 → 56) and the deuterated internal standard (e.g., m/z 86 → 59).[6]

-

-

Quantification: Calculate the concentration of 4-MeI in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Diagram: Analytical Workflow for 4-MeI Quantification

Caption: LC-MS/MS analytical workflow using a deuterated internal standard.

Biological Context and Formation Pathway

4-Methylimidazole is not a naturally occurring compound in raw foodstuffs but is formed during thermal processing.[15] Its primary formation route is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids or ammonia.[2] The toxicological interest in 4-MeI stems from studies that have shown it can cause adverse effects at high doses, leading to its classification as a potential carcinogen.[2][4] Understanding its formation is key to developing strategies to mitigate its presence in food.

Diagram: Formation and Biological Implication of 4-Methylimidazole

Caption: Logical flow from formation to potential biological effect of 4-MeI.

Conclusion

Deuterated 4-methylimidazole is an indispensable tool for the accurate risk assessment and quality control of food and beverage products. While extensive data on the complete physicochemical profile of its various deuterated isotopologues remain limited, its properties can be reasonably extrapolated from its non-deuterated parent compound. The synthesis and analytical protocols outlined in this guide provide a framework for its application in research and regulatory settings. Further characterization of deuterated 4-MeI would be beneficial for expanding its use in metabolic and mechanistic studies, contributing to a deeper understanding of its biological fate and toxicological profile.

References

- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxicity assessment of 4-methylimidazole: regulatory perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4(5)-Methylimidazole 98 822-36-6 [sigmaaldrich.com]

- 11. 4-methylimidazole [stenutz.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 4-Methylimidazole | 822-36-6 [chemicalbook.com]

- 14. 4-Methylimidazole | CAS#:822-36-6 | Chemsrc [chemsrc.com]

- 15. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: Showing metabocard for 4-Methylimidazole (HMDB0246511) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. scholarworks.uark.edu [scholarworks.uark.edu]

- 19. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a deuterated analog of 4-methylimidazole. Due to the likely requirement for custom synthesis, this document outlines a plausible synthetic approach based on established methodologies for imidazole deuteration. It also delves into the significant biological context of 4-methylimidazole, providing a rationale for the use of its deuterated counterpart in research and development.

Core Compound Information

Compound Name: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

Structure:

A closely related compound, 4-Methylimidazole-d6, which is deuterated on the methyl group and the nitrogen-bound hydrogen, has the CAS number 1219804-79-1.

Supplier Information

Given the absence of a readily available commercial source for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, custom synthesis is the most probable route for acquisition. Several companies specialize in the custom synthesis of isotopically labeled compounds. Researchers should contact vendors who offer expertise in deuteration chemistry.

For the related compound, This compound (CAS: 1219804-79-1) , the following suppliers have been identified[1]:

| Supplier | Contact Information |

| Clearsynth Labs Limited | --INVALID-LINK-- |

| Combiphos (Shanghai) Biological Technology Co., Ltd. | --INVALID-LINK-- |

| ChengDu SinoStandards Bio-Tech Co.,Ltd. | --INVALID-LINK-- |

| Yancheng Tongming Biotechnology Co., Ltd. | --INVALID-LINK-- |

| LGC Science (Shanghai) Ltd. | --INVALID-LINK-- |

Experimental Protocols: Proposed Synthesis

The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole can be envisioned as a multi-step process involving the synthesis of the deuterated methylimidazole core followed by deuteration of the imidazole ring. The following protocol is a proposed synthetic route based on established chemical principles for imidazole synthesis and deuteration.

Part 1: Synthesis of 4-(Trideuteriomethyl)imidazole

This can be achieved using a variation of the Debus-Radziszewski imidazole synthesis[2].

-

Reactants:

-

Methylglyoxal

-

Deuterated formaldehyde (DCDO)

-

Ammonia in D₂O (ND₃ in D₂O)

-

-

Procedure:

-

React methylglyoxal with deuterated formaldehyde and a solution of ammonia in D₂O.

-

The reaction mixture is heated under reflux.

-

The product, 4-(trideuteriomethyl)imidazole, is then purified using standard techniques such as distillation or chromatography.

-

Part 2: Deuteration of the Imidazole Ring

Recent literature describes methods for the deuteration of N-unsubstituted imidazoles through acid/base-controlled hydrogen-deuterium exchange[3][4].

-

Reactants:

-

4-(Trideuteriomethyl)imidazole (from Part 1)

-

Deuterium oxide (D₂O)

-

Deuterated acid (e.g., DCl) or base (e.g., NaOD) as a catalyst.

-

-

Procedure (Acid-Catalyzed):

-

Dissolve 4-(trideuteriomethyl)imidazole in D₂O.

-

Add a catalytic amount of a strong deuterated acid, such as DCl.

-

Heat the mixture in a sealed tube at an elevated temperature (e.g., 130°C) to facilitate the H/D exchange at positions 2 and 5 of the imidazole ring.

-

The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the ring protons.

-

Upon completion, the product is isolated by neutralization and extraction.

-

Data Presentation

Physicochemical Properties of 4-Methylimidazole (Non-deuterated)

| Property | Value | Reference |

| CAS Number | 822-36-6 | [5] |

| Molecular Formula | C₄H₆N₂ | [6] |

| Molecular Weight | 82.11 g/mol | [5] |

| Boiling Point | 263 °C | [5] |

| Melting Point | 56 °C | [5] |

| Solubility | Soluble in water and alcohol | [5] |

Biological Significance and Applications of Deuterated 4-Methylimidazole

4-Methylimidazole (4-MeI) is a compound of significant interest in toxicology and food science. It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor[7][8]. 4-MeI is found in many foods and beverages, including some caramel colorings, coffees, and grilled meats[8][9].

The National Toxicology Program (NTP) conducted studies on 4-MeI and found evidence of its carcinogenicity in mice[9][10][11]. The International Agency for Research on Cancer (IARC) has classified 4-MeI as "possibly carcinogenic to humans" (Group 2B)[12]. These findings have led to increased scrutiny of 4-MeI levels in the food supply.

The use of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is primarily as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of 4-MeI in complex matrices like food and biological samples[8]. The stable isotope label allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response.

Mandatory Visualization

Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of the target molecule.

Potential Toxicological Pathway of 4-Methylimidazole

Caption: Simplified potential toxicological pathway of 4-MeI.

References

- 1. This compound CAS#: 1219804-79-1 [m.chemicalbook.com]

- 2. 4-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Methylimidazole (4-MEI) | UC Food Quality [ucfoodquality.ucdavis.edu]

- 9. Questions & Answers About 4-MEI | FDA [fda.gov]

- 10. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Isotopic Purity Assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the isotopic purity of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a deuterated analog of 4-methylimidazole. The incorporation of deuterium at specific positions can significantly alter the metabolic profile of the molecule, making the precise determination of isotopic enrichment a critical aspect of research and drug development. This document outlines detailed experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary analytical techniques for this purpose. Furthermore, it presents a framework for data analysis and interpretation, including structured tables for quantitative data and graphical representations of the analytical workflow.

Introduction

Deuterium-labeled compounds are increasingly utilized in pharmaceutical research to enhance the pharmacokinetic properties of drug candidates by attenuating their metabolic rates. The "kinetic isotope effect" resulting from the substitution of protium (¹H) with deuterium (²H or D) can lead to a more stable molecule with a longer half-life. 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated form of 4-methylimidazole, a versatile heterocyclic compound. The precise level of deuterium incorporation, or isotopic purity, is a crucial parameter that dictates the efficacy and consistency of the deuterated compound. Therefore, robust analytical methods are required to quantify the isotopic enrichment and identify the presence of under-deuterated isotopologues.

This guide details the application of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive isotopic purity assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.

Analytical Approaches for Isotopic Purity Assessment

A dual-strategy approach utilizing both HRMS and NMR is recommended for a thorough evaluation of isotopic purity. HRMS provides quantitative information on the distribution of isotopologues, while NMR confirms the specific sites of deuteration and offers complementary quantitative data.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a deuterated compound by precisely measuring the mass-to-charge ratio (m/z) of its ions.[1] This allows for the differentiation and relative quantification of molecules with varying numbers of deuterium atoms (isotopologues). Electrospray ionization (ESI) is a soft ionization technique commonly employed for this purpose, as it minimizes fragmentation and preserves the molecular ion.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the positions of deuterium labels and assessing isotopic purity. ¹H NMR is used to quantify the residual protons at the deuterated sites by comparing their signal integrals to those of protons at non-deuterated positions. ¹³C NMR can also be employed to observe the effects of deuterium substitution on the carbon chemical shifts and coupling constants.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To determine the relative abundance of all isotopologues of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

-

Instrumental Parameters (Illustrative):

-

Ionization Mode: ESI positive ion mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

Resolution: > 60,000 FWHM

-

-

Data Acquisition:

-

Inject the working solution into the mass spectrometer.

-

Acquire the full scan mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

-

-

Data Analysis:

-

Identify the monoisotopic mass of the fully deuterated compound (d6) and the other isotopologues (d0 to d5).

-

Extract the ion chromatograms for each isotopologue.

-

Calculate the area under the curve for each peak.

-

Determine the relative abundance of each isotopologue and calculate the overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the sites of deuteration and quantify the isotopic enrichment at each position.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.

-

Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

-

Add a known amount of an internal standard with a distinct signal if quantitative analysis is required.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Pay close attention to the chemical shift regions corresponding to the imidazole ring protons (H-2 and H-5) and the methyl protons (H-4-CH₃) in the non-deuterated analogue.

-

Integrate the residual proton signals at these positions.

-

Compare the integrals of the residual proton signals to the integral of a non-deuterated position or the internal standard to calculate the percentage of deuteration at each site.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the splitting patterns and chemical shifts of the carbon signals. Carbons attached to deuterium will exhibit characteristic triplet splitting (due to C-D coupling) and an upfield shift compared to their protonated counterparts.

-

Data Presentation and Interpretation

HRMS Data Summary

The quantitative data obtained from HRMS analysis should be summarized in a clear and concise table.

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 (C₄H₇N₂) | 83.0604 | 83.0602 | 0.1 |

| d1 (C₄H₆DN₂) | 84.0667 | 84.0665 | 0.5 |

| d2 (C₄H₅D₂N₂) | 85.0729 | 85.0728 | 1.2 |

| d3 (C₄H₄D₃N₂) | 86.0792 | 86.0790 | 2.5 |

| d4 (C₄H₃D₄N₂) | 87.0855 | 87.0853 | 4.7 |

| d5 (C₄H₂D₅N₂) | 88.0917 | 88.0916 | 10.3 |

| d6 (C₄HD₆N₂) | 89.0980 | 89.0978 | 80.7 |

| Total Isotopic Purity (d6) | 80.7% |

Table 1: Illustrative HRMS data for the isotopic purity assessment of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole.

NMR Data Summary

The NMR data should be presented in a table that clearly shows the deuteration level at each specific site.

| Position | Non-Deuterated Chemical Shift (δ ppm) | Residual Proton Integral | % Deuteration |

| C2-H | ~7.5 | 0.02 | 98% |

| C5-H | ~6.8 | 0.03 | 97% |

| N1-H | ~12.0 (broad) | 0.01 | 99% |

| C4-CH₃ | ~2.2 | 0.05 | 95% |

Table 2: Illustrative ¹H NMR data for site-specific deuteration analysis.

Visualization of Experimental Workflow

The overall workflow for the isotopic purity assessment can be visualized to provide a clear understanding of the process.

Workflow for the isotopic purity assessment of the target compound.

The logical relationship between the analytical techniques and the information they provide can be further illustrated.

Synergistic relationship between HRMS and NMR analysis.

Conclusion

The accurate assessment of isotopic purity is paramount for the development and application of deuterated compounds in pharmaceutical research. A combined analytical approach using High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides a comprehensive and reliable characterization of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole. The detailed protocols and data interpretation frameworks presented in this guide offer a robust strategy for researchers, scientists, and drug development professionals to ensure the quality and consistency of their deuterated molecules.

References

Commercial Availability and Applications of Perdeuterated 4-Methylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and primary applications of perdeuterated 4-methylimidazole. This isotopically labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative mass spectrometry-based methods, and holds potential for use in metabolic research. Detailed experimental protocols and relevant biological pathway information are provided to support its application in research and development.

Commercial Availability

Perdeuterated 4-methylimidazole is commercially available from several suppliers, primarily as 4-methylimidazole-d6 and 4-methyl-d3-imidazole. These compounds are offered by specialty chemical companies that synthesize and supply isotopically labeled standards for research purposes. Key suppliers include MedChemExpress, ResolveMass Laboratories Inc., and Toronto Research Chemicals (TRC), with distribution through vendors such as CymitQuimica and LGC Standards.

The available deuterated forms and their corresponding Chemical Abstracts Service (CAS) numbers are:

-

This compound: CAS Number 1219804-79-1

-

4-Methyl-d3-imidazole: CAS Number 1219805-95-4

These products are typically supplied in small quantities, ranging from milligrams to grams, suitable for use as internal standards in analytical assays.

Quantitative Data

The following tables summarize the available quantitative data for commercially available perdeuterated 4-methylimidazole and the physical properties of its non-deuterated analogue.

Table 1: Specifications of Commercially Available Perdeuterated 4-Methylimidazole

| Property | This compound | 4-Methyl-d3-imidazole | Source(s) |

| CAS Number | 1219804-79-1 | 1219805-95-4 | [Generic] |

| Molecular Formula | C₄D₆N₂ | C₄H₃D₃N₂ | MedChemExpress, LGC Standards |

| Molecular Weight | 88.14 g/mol | 85.12 g/mol | MedChemExpress, LGC Standards |

| Isotopic Purity | ≥98 atom % D | Not specified | LGC Standards |

| Chemical Purity | ≥98% | Not specified | LGC Standards |

| Appearance | White to Off-White/Yellow Solid | Not specified | MedChemExpress |

Note: Data is compiled from publicly available information from suppliers and may vary by batch.

Table 2: Physical Properties of 4-Methylimidazole (Non-deuterated)

| Property | Value |

| Molecular Formula | C₄H₆N₂ |

| Molecular Weight | 82.11 g/mol |

| Melting Point | 46-56 °C |

| Boiling Point | 263 °C |

| Solubility | Soluble in water and alcohol |

Disclaimer: The physical properties listed above are for the non-deuterated form of 4-methylimidazole and are provided for reference. The properties of the perdeuterated analogue are expected to be very similar.

Experimental Protocols

The primary application of perdeuterated 4-methylimidazole is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-methylimidazole in various matrices, particularly in food and beverages.

Protocol: Quantification of 4-Methylimidazole in Beverages by Isotope-Dilution LC-MS/MS

This protocol is adapted from a method for the analysis of 4-methylimidazole in carbonated beverages.[1]

1. Materials and Reagents:

-

4-Methylimidazole (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Sample vials

2. Preparation of Standards:

-

Prepare stock solutions of 4-methylimidazole and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the 4-methylimidazole stock solution with a constant concentration of the this compound internal standard.

3. Sample Preparation:

-

Degas carbonated beverage samples by sonication.

-

For non-alcoholic beverages, dilute the sample with water.

-

For alcoholic beverages such as beer, a larger dilution with water is necessary to reduce matrix effects.

-

Spike a known volume of the diluted sample with the this compound internal standard solution.

-

Vortex the sample and filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute and separate the analyte from matrix components.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for both 4-methylimidazole and this compound.

-

4-Methylimidazole: Precursor ion (Q1) m/z 83 -> Product ion (Q3) m/z 56.

-

This compound: Precursor ion (Q1) m/z 89 -> Product ion (Q3) m/z 60.

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of 4-methylimidazole in the samples by using the regression equation from the calibration curve.

Conceptual Protocol: Synthesis of this compound

While specific protocols for the synthesis of the deuterated compound are proprietary, the general synthesis of 4-methylimidazole can be adapted. One common method is the Radziszewski synthesis. For the perdeuterated version, deuterated starting materials would be required.

Conceptual Reaction: Methylglyoxal-d₄ + Formaldehyde-d₂ + Ammonia-d₃ → this compound

A process for preparing non-deuterated 4-methylimidazole involves reacting hydroxypropanone and formamide in the presence of ammonia at elevated temperature and pressure.[2] A similar approach with deuterated reagents could potentially yield the desired product.

Signaling Pathways and Experimental Workflows

Currently, there is no evidence to suggest that perdeuterated 4-methylimidazole is directly involved in specific signaling pathways as a signaling molecule itself. Its primary utility is as an analytical tool. However, the non-deuterated form, 4-methylimidazole, has been the subject of toxicological studies due to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC).

The mechanism of its carcinogenicity is not fully elucidated, but studies suggest that it is unlikely to be genotoxic.[3] Research into its mode of action points towards potential involvement in oxidative stress, inflammation, and mitochondrial dysfunction as contributing factors to its toxicity at high doses.

Below are diagrams illustrating the analytical workflow for 4-methylimidazole quantification and a conceptual representation of its toxicological pathway.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven Long-Tail Keywords for Propionylpromazine-d6 Hydrochloride

For scientific researchers navigating the complexities of experimental design and analysis, precise information is paramount. This curated list of SEO-driven, long-tail keywords related to "Propionylpromazine-d6 hydrochloride" is designed to streamline the search for specific and relevant scientific content. The keywords are categorized by researcher intent, providing a roadmap for content creation that directly addresses the nuanced queries of the scientific community, from foundational understanding to advanced troubleshooting and validation.

The following table offers a comprehensive breakdown of long-tail keywords, categorized to align with the distinct stages of the research process.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Propionylpromazine-d6 hydrochloride chemical properties and structure |

| Synthesis and isotopic labeling of Propionylpromazine-d6 | |

| Propionylpromazine-d6 hydrochloride mechanism of action | |

| Pharmacokinetics and metabolism of deuterated propionylpromazine | |

| Propionylpromazine-d6 hydrochloride certificate of analysis | |

| Commercial availability of Propionylpromazine-d6 hydrochloride | |

| Propionylpromazine-d6 hydrochloride CAS number and molecular weight | |

| Solubility and stability of Propionylpromazine-d6 hydrochloride | |

| Propionylpromazine-d6 hydrochloride for Parkinson's disease research.[1] | |

| Use of Propionylpromazine-d6 as a tracer compound.[1] | |

| Methodological & Application | Propionylpromazine-d6 hydrochloride as an internal standard in LC-MS/MS |

| Quantitative analysis of propionylpromazine using a deuterated standard | |

| Method development for Propionylpromazine-d6 hydrochloride in biological matrices | |

| Using Propionylpromazine-d6 HCl in veterinary drug screening | |

| Application of Propionylpromazine-d6 in equine drug testing.[2][3] | |

| Propionylpromazine-d6 hydrochloride protocol for mass spectrometry | |

| Sample preparation techniques for Propionylpromazine-d6 analysis | |

| Chromatographic separation of propionylpromazine and its deuterated analog | |

| Propionylpromazine-d6 hydrochloride for metabolite identification studies | |

| Use of Propionylpromazine-d6 hydrochloride in GLP-compliant studies | |

| Troubleshooting & Optimization | Matrix effects in Propionylpromazine-d6 hydrochloride LC-MS analysis |

| Optimizing MS/MS parameters for Propionylpromazine-d6 hydrochloride | |

| Overcoming poor peak shape with Propionylpromazine-d6 hydrochloride | |

| Propionylpromazine-d6 hydrochloride stability issues in solution | |

| Troubleshooting low recovery of Propionylpromazine-d6 in sample extraction | |

| Preventing isotopic exchange in deuterated standards | |

| Propionylpromazine-d6 hydrochloride interference in analytical assays | |

| Improving signal-to-noise for Propionylpromazine-d6 hydrochloride | |

| Column selection for Propionylpromazine-d6 hydrochloride HPLC analysis | |

| Minimizing ion suppression for Propionylpromazine-d6 hydrochloride | |

| Validation & Comparative | Validation of an analytical method using Propionylpromazine-d6 hydrochloride |

| Comparing Propionylpromazine-d6 vs non-deuterated propionylpromazine as internal standard | |

| Cross-validation of Propionylpromazine-d6 hydrochloride assays | |

| Linearity and range determination for Propionylpromazine-d6 hydrochloride | |

| Accuracy and precision of Propionylpromazine-d6 hydrochloride quantification | |

| Limit of detection and quantification for Propionylpromazine-d6 | |

| Comparative stability of Propionylpromazine-d6 and propionylpromazine | |

| Inter-laboratory comparison of Propionylpromazine-d6 analysis | |

| Propionylpromazine-d6 hydrochloride reference standard characterization | |

| Isotope effect studies of Propionylpromazine-d6 hydrochloride |

References

The Deuterium Effect: A Technical Guide to Deuterated Imidazoles in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into pharmacologically active molecules represents a significant advancement in medicinal chemistry. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. This whitepaper provides a comprehensive technical overview of the background, discovery, and application of deuterated imidazoles in research and drug development. It delves into the core principles of the deuterium kinetic isotope effect, detailed experimental protocols for the synthesis and analysis of deuterated compounds, and a review of key deuterated imidazole-containing drugs that have demonstrated clinical significance. Through quantitative data, detailed methodologies, and visual representations of signaling pathways, this guide serves as a critical resource for researchers and professionals in the pharmaceutical sciences.

Introduction: The Scientific Rationale for Deuteration

The imidazole ring is a ubiquitous scaffold in a vast array of pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1] Imidazole-containing drugs span multiple therapeutic areas, including antifungal agents, proton pump inhibitors, and targeted cancer therapies.[2][3] However, like many small molecules, their clinical utility can be limited by suboptimal pharmacokinetic properties, particularly rapid metabolism.

The primary route of metabolism for many drugs involves the cleavage of carbon-hydrogen (C-H) bonds, a process often catalyzed by cytochrome P450 (CYP) enzymes.[4] The substitution of hydrogen with its heavier isotope, deuterium, to form a carbon-deuterium (C-D) bond can significantly slow down this metabolic process. This phenomenon is known as the deuterium kinetic isotope effect (KIE) . The C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to the C-H bond, resulting in a slower reaction rate.[5] This seemingly subtle modification can lead to profound improvements in a drug's pharmacokinetic profile, including:

-

Increased half-life (t½): A slower rate of metabolism leads to a longer duration of action.

-

Reduced clearance (CL): The drug is eliminated from the body more slowly.

-

Increased systemic exposure (AUC): The overall concentration of the drug in the bloodstream over time is higher.

-

Potential for lower dosing: Improved pharmacokinetics may allow for smaller or less frequent doses, potentially reducing side effects and improving patient compliance.

-

Altered metabolite profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites.

Key Deuterated Imidazole-Containing Drugs: Case Studies

The strategic application of deuteration to imidazole-containing drugs has led to the development of several promising clinical candidates and approved therapies. This section explores the background, discovery, and impact of deuteration on key examples.

Deucravacitinib: A Selective TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis.[6] TYK2 mediates signaling of key cytokines implicated in the pathogenesis of psoriasis, including IL-23 and Type I interferons.[7][8]

Discovery and Rationale for Deuteration: The discovery of deucravacitinib involved a deliberate deuteration strategy to enhance its selectivity and pharmacokinetic properties. The deuteromethyl amide group plays a crucial role in its unique allosteric mechanism of action, binding to the regulatory pseudokinase (JH2) domain of TYK2.[3] This selective binding stabilizes the enzyme in an inactive conformation, providing high selectivity for TYK2 over other JAK family members and thus a favorable safety profile.[9]

Signaling Pathway:

Donafenib: A Deuterated Multi-Kinase Inhibitor

Donafenib is a deuterated derivative of sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).[10][11]

Discovery and Rationale for Deuteration: The development of donafenib aimed to improve upon the pharmacokinetic profile and safety of sorafenib.[12] By replacing the N-methyl group of sorafenib with a trideuteriomethyl group, researchers sought to slow down the CYP450-mediated N-demethylation, a key metabolic pathway for sorafenib.[13]

Pharmacokinetic Profile: Clinical studies have demonstrated that donafenib exhibits an improved pharmacokinetic profile compared to sorafenib.[10]

| Parameter | Donafenib (0.2 g twice daily) | Sorafenib (0.4 g twice daily) |

| Steady-State Plasma Concentration (h·µg/mL) | 44.0 - 46.7 | 29.5 - 36.7 |

| Median Overall Survival (mOS) in HCC | 12.1 months | 10.3 months |

| Median Progression-Free Survival (PFS) in HCC | 3.7 months | 3.6 months |

| Data from a randomized, open-label, parallel-controlled Phase II-III trial in patients with unresectable or metastatic hepatocellular carcinoma.[10][11] |

Deuterated Enzalutamide (HC-1119): A Next-Generation Androgen Receptor Inhibitor

Enzalutamide is a potent androgen receptor inhibitor used for the treatment of prostate cancer. A deuterated version, known as HC-1119 or deutenzalutamide, has been developed to improve its pharmacokinetic properties.[14][15] Deuteration of the N-CH3 moiety is intended to attenuate the N-demethylation pathway.

Pharmacokinetic Profile: Preclinical and clinical studies have shown that deuterated enzalutamide exhibits a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.

| Parameter | d₃-Enzalutamide | Enzalutamide |

| In vitro CLint (rat liver microsomes) | 49.7% lower | - |

| In vitro CLint (human liver microsomes) | 72.9% lower | - |

| In vivo Cmax (rats, oral administration) | 35% higher | - |

| In vivo AUC₀₋t (rats, oral administration) | 102% higher | - |

| Data from in vitro and in vivo pharmacokinetic studies. |

Dacarbazine: A Case for Potential Deuteration

Dacarbazine is an alkylating agent used in the treatment of various cancers, including melanoma and Hodgkin's lymphoma. It is a prodrug that requires metabolic activation by CYP enzymes, primarily CYP1A1, CYP1A2, and CYP2E1.[16][17][18] The metabolic pathway involves N-demethylation to form the active metabolite MTIC (methyl-triazeno-imidazole-carboxamide).[9][19][20]

Rationale for Deuteration: Given that N-demethylation is a critical activation step, deuteration of the methyl groups could potentially modulate the rate of activation, influencing both efficacy and toxicity. Slowing down the formation of the active metabolite might lead to a more sustained therapeutic effect and potentially reduce peak-related toxicities.

Metabolic Pathway:

Experimental Protocols: Synthesis and Analysis of Deuterated Imidazoles

The successful implementation of a deuteration strategy requires robust and reproducible synthetic and analytical methodologies. This section provides an overview of common approaches.

General Synthesis of Deuterated Imidazoles

The introduction of deuterium into an imidazole ring can be achieved through various methods, with hydrogen-deuterium (H-D) exchange being a common and efficient approach.

General Protocol for H-D Exchange:

A general procedure for the deuteration of imidazoles and imidazolium salts involves the use of a palladium catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

-

Reaction Setup: In a suitable reaction vessel, combine the imidazole-containing substrate, a palladium catalyst (e.g., palladium on carbon, Pd/C), and a deuterium source (e.g., D₂O).

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere. The temperature and reaction time will vary depending on the substrate and the desired level of deuteration.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The deuterated product is then isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

Example Synthesis of a Deuterated Imidazole Diketone Compound:

A multi-step synthesis for a deuterated imidazole diketone compound has been described, involving the following key transformations:[10]

-

Substitution Reaction: Reaction of a starting compound with a deuterated raw material to introduce the deuterium label.

-

Esterification: Conversion of a carboxylic acid group to an ester.

-

Cycloaddition: Formation of the imidazole ring.

-

De-esterification: Hydrolysis of the ester to a carboxylic acid.

-

Amide Formation: Coupling of the carboxylic acid with an amine to yield the final deuterated product.

Quantitative Analysis of Deuterated Imidazoles

Accurate quantification of deuterated compounds and their metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

General HPLC-MS/MS Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are processed to extract the analyte of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Internal Standard: A stable isotope-labeled internal standard (often the deuterated compound itself or a related analog) is added to the sample to correct for variations in sample processing and instrument response.

-

Chromatographic Separation: The extracted sample is injected onto an HPLC system equipped with a suitable column to separate the analyte from other components in the matrix.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for selective and sensitive detection.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown sample can be determined.

Conclusion and Future Perspectives

The application of deuterium in drug design, particularly in the context of imidazole-containing compounds, has demonstrated significant potential to enhance pharmacokinetic properties and improve therapeutic outcomes. The case studies of deucravacitinib and donafenib highlight the successful translation of this strategy from the laboratory to the clinic. As our understanding of metabolic pathways and the nuances of the kinetic isotope effect deepens, we can anticipate the development of more sophisticated deuteration strategies. The continued refinement of synthetic methodologies and analytical techniques will further empower researchers to rationally design and evaluate the next generation of deuterated drugs with improved efficacy and safety profiles. This technical guide provides a foundational understanding for scientists and drug development professionals to explore and leverage the "deuterium effect" in their research endeavors.

References

- 1. Login Selection - Lane Medical Library, Stanford University Medical Center [lane.stanford.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. deucravacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 8. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ES2943011T3 - Preparation procedure of the deuterated imidazole diketone compound - Google Patents [patents.google.com]

- 11. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Donafenib | C21H16ClF3N4O3 | CID 25191001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Deuterated enzalutamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts | Semantic Scholar [semanticscholar.org]

- 17. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, a stable isotope-labeled (SIL) compound. Ensuring the chemical and isotopic stability of this critical reagent is paramount for its effective use in research and development, where it can serve as an invaluable tool for quantification and metabolic tracing.

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (²H or D).[1] Unlike their radiolabeled counterparts, they do not decay over time and pose no radiation risk.[1] The stability of these compounds is primarily governed by chemical and physical factors. Proper storage aims to mitigate these factors to maintain both the chemical purity and the isotopic integrity of the compound.

The primary stability concerns for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole are:

-

Chemical Degradation: The breakdown of the molecule into impurities, influenced by factors such as temperature, light, moisture, and oxygen.[1]

-

Isotopic Exchange: The potential loss or exchange of the deuterium labels with hydrogen from the environment, particularly from moisture or protic solvents.

Recommended Storage Conditions

The optimal storage conditions for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole are highly dependent on its chemical structure and physical state. General guidelines for the storage of stable isotope-labeled compounds suggest a cautious approach to preserve their integrity.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -80°C (long-term) | Low temperatures slow down chemical degradation processes. While many solid SIL compounds are stable for shorter periods at room temperature, long-term storage at ambient temperatures is generally not recommended without specific stability data.[1] |

| Room Temperature (short-term) | Acceptable for brief periods, but prolonged exposure should be avoided.[1] | |

| Light | Protect from light | Imidazole moieties can be sensitive to photodegradation.[2] Storage in amber vials or light-blocking containers is recommended.[1] |

| Moisture | Store in a dry environment | Imidazole is hygroscopic. Moisture can lead to chemical degradation and, more critically for this compound, isotopic exchange of the deuterium labels.[1] Storage in a desiccator or a dry box is ideal. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | For compounds susceptible to oxidation, storage under an inert atmosphere is recommended to prevent degradation.[1] The imidazole ring can be liable to base-mediated autoxidation.[2] |

| Container | Tightly sealed, appropriate material | Use well-sealed containers to prevent exposure to moisture and air. The container material should be inert and not leach impurities. |

Potential Degradation Pathways

The imidazole ring is susceptible to certain degradation pathways, which should be considered during storage and handling.

-

Oxidation: The imidazole moiety can be oxidized, especially in the presence of peroxides or under conditions of autoxidation.[2]

-

Photodegradation: Exposure to high-intensity light or UV light can lead to the degradation of the imidazole ring.[2]

-

Hydrolysis: While the imidazole ring itself is relatively stable to hydrolysis, certain derivatives can be more susceptible, particularly in solution under basic conditions.[2]

Caption: Potential degradation and isotopic exchange pathways for deuterated imidazole.

Experimental Protocols

While specific experimental data for 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is not publicly available, a general protocol for assessing the stability of a stable isotope-labeled compound is provided below.

Objective: To determine the shelf-life and recommend storage conditions for a stable isotope-labeled compound by assessing its chemical purity and isotopic enrichment over time.

Methodology:

-

Sample Preparation:

-

Divide the compound into multiple aliquots in appropriate storage containers (e.g., amber glass vials).

-

Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, with and without light exposure, under inert atmosphere vs. air).

-

-

Time Points:

-

Establish a schedule for testing at various time points (e.g., 0, 3, 6, 12, 24 months).

-

-

Analysis:

-

At each time point, analyze an aliquot for chemical purity and isotopic enrichment.

-

Chemical Purity Analysis (HPLC/UHPLC):

-

Develop a stability-indicating HPLC or UHPLC method capable of separating the parent compound from potential degradation products.[1]

-

Accurately weigh a portion of the compound and dissolve it in a suitable solvent to a known concentration.

-

Inject the sample and quantify the parent peak area relative to any impurity peaks.

-

-

Isotopic Enrichment Analysis (Mass Spectrometry - MS):

-

Analyze the sample using a high-resolution mass spectrometer (e.g., LC-MS or GC-MS).

-

Determine the isotopic distribution and calculate the percentage of deuterium enrichment. Monitor for any decrease in the deuterated species and an increase in partially or fully protonated species.

-

-

-

Data Evaluation:

-

Compare the chemical purity and isotopic enrichment data over time for each storage condition.

-

Establish acceptable limits for degradation and isotopic exchange.

-

The storage condition that best maintains the compound's integrity within these limits is recommended.

-

Caption: Workflow for assessing the stability of a stable isotope-labeled compound.

Handling Precautions

-

Avoid Moisture: Handle the compound in a dry environment, such as a glove box or a room with low humidity. Use dry solvents and equipment.

-

Minimize Exposure to Air: For sensitive compounds, handle under an inert atmosphere to prevent oxidation.

-

Light Protection: Work with the compound in a well-lit area, but avoid direct exposure to strong light sources for extended periods. Use amber-colored labware where possible.

-

Personal Protective Equipment (PPE): Although stable isotopes are not radioactive, the chemical properties of the parent compound, imidazole, warrant caution.[3] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

References

Methodological & Application

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Glimepiride-d4

For scientific researchers embarking on studies involving Glimepiride-d4, a deuterated analog of the anti-diabetic drug Glimepiride, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the process of finding specific and relevant scientific literature, methodologies, and troubleshooting guides. By categorizing these keywords based on distinct researcher intents, this resource aims to facilitate more efficient and effective content creation and discovery within the scientific community.

The following table outlines a multitude of long-tail keywords, segmented into five key categories that reflect the typical workflow of a research project, from initial exploration to final validation.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Glimepiride-d4 chemical structure and properties |

| Synthesis and characterization of Glimepiride-d4 | |

| Glimepiride-d4 certificate of analysis | |

| Isotopic purity of Glimepiride-d4 | |

| Glimepiride-d4 mechanism of action as an internal standard | |

| Physical and chemical properties of Glimepiride-d4 | |

| Commercial suppliers of Glimepiride-d4 for research | |

| Deuterated glimepiride standards for mass spectrometry | |

| Glimepiride-d4 CAS number and molecular weight | |

| Understanding the role of Glimepiride-d4 in bioanalysis | |

| Methodological & Application | Glimepiride-d4 internal standard for LC-MS/MS analysis |

| Bioanalytical method development using Glimepiride-d4 | |

| Quantification of glimepiride in human plasma using Glimepiride-d4 | |

| Protocol for using Glimepiride-d4 in urine sample analysis | |

| Glimepiride-d4 for pharmacokinetic and bioavailability studies | |

| Application of Glimepiride-d4 in drug metabolism research | |

| Sample preparation techniques for Glimepiride-d4 analysis | |

| Chromatographic conditions for Glimepiride-d4 separation | |

| Mass spectrometry parameters for Glimepiride-d4 detection | |

| Use of Glimepiride-d4 in preclinical and clinical trials | |

| Troubleshooting & Optimization | Troubleshooting matrix effects with Glimepiride-d4 in LC-MS |

| Optimizing Glimepiride-d4 signal intensity in mass spectrometry | |

| Addressing poor peak shape of Glimepiride-d4 in HPLC | |

| Stability of Glimepiride-d4 in different biological matrices | |

| Glimepiride-d4 stock solution preparation and storage conditions | |

| Preventing ion suppression of Glimepiride-d4 signal | |

| Improving recovery of Glimepiride-d4 during sample extraction | |

| Minimizing carryover of Glimepiride-d4 in autosampler | |

| Dealing with isotopic interference in Glimepiride-d4 analysis | |

| Enhancing the sensitivity of Glimepiride-d4 detection | |

| Validation & Comparative | Validation of a bioanalytical method using Glimepiride-d4 |

| Comparing Glimepiride-d4 with other internal standards | |

| Cross-validation of analytical methods with Glimepiride-d4 | |

| Glimepiride-d4 versus Glimepiride-d5 as an internal standard | |

| Inter-laboratory comparison of Glimepiride-d4 quantification | |

| Accuracy and precision of Glimepiride-d4 as an internal standard | |

| Linearity and range of detection with Glimepiride-d4 | |

| Robustness of analytical methods employing Glimepiride-d4 | |

| Assessing the impact of Glimepiride-d4 on method specificity | |

| Comparative analysis of Glimepiride-d4 from different suppliers |

Applications of Deuterated 4-Methylimidazole in Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Deuterated 4-methylimidazole serves as a critical tool in pharmacokinetic (PK) studies, primarily utilized as an internal standard for quantitative bioanalysis. Its application enhances the accuracy and precision of measuring 4-methylimidazole concentrations in biological matrices. Furthermore, the use of deuterated analogs can offer insights into the metabolic pathways of the parent compound through the kinetic isotope effect. This document provides detailed application notes and experimental protocols for the use of deuterated 4-methylimidazole in pharmacokinetic research.

Introduction

4-Methylimidazole (4-MeI) is a compound formed in some foods and beverages during the cooking process and is also used in the manufacturing of certain pharmaceuticals and other industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for safety and toxicological assessments. Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), is a powerful technique in modern drug development and metabolic research.[1][2] Deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry (MS).[1] This property makes them ideal for use as internal standards in quantitative assays and for investigating metabolic pathways.[3][4]

The primary application of deuterated 4-methylimidazole in pharmacokinetic studies is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6] This approach is considered the gold standard for bioanalysis due to its high sensitivity and specificity. The deuterated internal standard is added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation. It co-elutes with the non-deuterated (analyte) 4-methylimidazole during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response.

A secondary, more investigative application involves administering deuterated 4-methylimidazole to study the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] If the C-H bond at a particular position is broken during a rate-limiting metabolic step, replacing hydrogen with deuterium can slow down the reaction.[4][7] By comparing the pharmacokinetic profiles of deuterated and non-deuterated 4-methylimidazole, researchers can gain insights into its metabolic pathways and the enzymes involved.[3]

Data Presentation

The following tables summarize the pharmacokinetic parameters of 4-methylimidazole from studies in rats and sheep. These studies utilized radiolabeled compounds, but the data provide a baseline for what to expect in a study employing deuterated 4-methylimidazole for quantification.

Table 1: Pharmacokinetic Parameters of 4-Methylimidazole in Male F344 Rats

| Parameter | 5 mg/kg (i.v.) | 5 mg/kg (gavage) | 50 mg/kg (gavage) | 150 mg/kg (gavage) |

| Tmax (h) | - | ~0.5 | ~1.0 | ~3.0 |

| Terminal Half-life (h) | 1.8 | Dose-dependent | Dose-dependent | Dose-dependent |

| Bioavailability (%) | - | 60-70 | 60-70 | 60-70 |

| Apparent Volume of Distribution (L/kg) | 2.3 | - | - | - |

| Primary Route of Excretion | Urine (~85% of dose) | Urine | Urine | Urine |

| Metabolism | Minimal, one minor hydrophilic metabolite | Minimal | Minimal | Minimal |

Data adapted from studies on 14C-radiolabelled 4-methylimidazole.[8]

Table 2: Pharmacokinetic Parameters of 4-Methylimidazole in Sheep

| Parameter | 20 mg/kg (i.v. infusion) | 20 mg/kg (oral) |

| Tmax (h) | - | 5.0 |

| Biological Half-life (h) | 9.72 | 9.37 |

| Bioavailability (%) | - | 69 |

| Volume of Distribution (L) | 61.6 | 65.8 |

| Absorption Half-life (h) | - | 1.52 |

Data adapted from a study on 4-methylimidazole in sheep.[1][9]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of 4-Methylimidazole in Rats using a Deuterated Internal Standard

Objective: To determine the pharmacokinetic profile of 4-methylimidazole in rats following oral administration, using deuterated 4-methylimidazole as an internal standard for LC-MS/MS analysis.

Materials:

-

4-Methylimidazole

-

Deuterated 4-methylimidazole (e.g., 4-(methyl-d3)-1H-imidazole)

-

Male F344 rats (8-10 weeks old)

-

Vehicle for oral administration (e.g., water)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Dose Preparation: Prepare a solution of 4-methylimidazole in the chosen vehicle at the desired concentration.

-

Animal Dosing:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of 4-methylimidazole (e.g., 50 mg/kg) by gavage.

-

-

Blood Sampling:

-

Collect blood samples (~0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Place blood samples into tubes containing anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, add 10 µL of the deuterated 4-methylimidazole internal standard solution (at a known concentration, e.g., 100 ng/mL in methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-methylimidazole and its deuterated internal standard (e.g., for 4-MeI: m/z 83.1 → 56.1; for a d3-analog, the precursor ion would be shifted).[9]

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of 4-methylimidazole into blank plasma and processing as described above.

-

Calculate the concentration of 4-methylimidazole in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

-

Mandatory Visualizations

Caption: Experimental workflow for a pharmacokinetic study of 4-methylimidazole.

Caption: Role of deuterated 4-methylimidazole as an internal standard.

References

- 1. Pharmacokinetics of 4-methylimidazole in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Research Precision: A Comprehensive Guide to Long-Tail Keywords for 2,6-Dibromophenol-3,4,5-d3

For scientific researchers leveraging the deuterated internal standard 2,6-Dibromophenol-3,4,5-d3 in their analytical work, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the search process, providing direct pathways to foundational knowledge, methodological applications, troubleshooting, and validation of this essential compound. The keywords are categorized by researcher intent, offering a structured guide for content creation and information discovery in the scientific community.

The following table outlines a detailed breakdown of long-tail keywords related to 2,6-Dibromophenol-3,4,5-d3, tailored to the specific needs of scientific researchers at various stages of their experimental workflow.

| Category | Long-tail Keyword |

| Foundational & Exploratory | 2,6-Dibromophenol-3,4,5-d3 chemical properties and structure |

| 2,6-Dibromophenol-d3 isotopic enrichment and purity | |

| Certificate of analysis for 2,6-Dibromophenol-3,4,5-d3 | |

| Synthesis and commercial availability of 2,6-Dibromophenol-d3 | |

| 2,6-Dibromophenol-3,4,5-d3 CAS number 1219803-14-1 | |

| Physical properties of deuterated 2,6-Dibromophenol | |

| Stability and storage conditions for 2,6-Dibromophenol-3,4,5-d3 | |

| 2,6-Dibromophenol-d3 supplier and pricing information | |

| Applications of 2,6-Dibromophenol-3,4,5-d3 in environmental analysis | |

| Use of deuterated bromophenols in metabolomics research | |

| Methodological & Application | Isotope dilution mass spectrometry using 2,6-Dibromophenol-3,4,5-d3 |

| GC-MS/MS method development with 2,6-Dibromophenol-d3 internal standard | |

| LC-MS/MS protocol for bromophenol analysis using a deuterated standard | |

| Sample preparation for 2,6-Dibromophenol analysis with isotope dilution | |

| Quantitation of brominated flame retardants using 2,6-Dibromophenol-d3 | |

| Derivatization of 2,6-Dibromophenol-3,4,5-d3 for GC analysis | |

| Solid-phase extraction (SPE) cleanup for bromophenol analysis | |

| Matrix-matched calibration curves with 2,6-Dibromophenol-d3 | |

| Calculating concentration using 2,6-Dibromophenol-3,4,5-d3 as an internal standard | |

| Use of 2,6-Dibromophenol-d3 in food and beverage analysis | |

| Troubleshooting & Optimization | Troubleshooting isotopic exchange in 2,6-Dibromophenol-3,4,5-d3 |

| Preventing back-exchange of deuterium in deuterated phenols | |

| Optimizing mass spectrometer parameters for 2,6-Dibromophenol-d3 detection | |

| Addressing matrix effects in bromophenol analysis with a deuterated standard | |

| Improving peak shape and resolution for 2,6-Dibromophenol-d3 | |

| Dealing with co-eluting interferences with 2,6-Dibromophenol-d3 | |

| Impact of pH on the stability of 2,6-Dibromophenol-3,4,5-d3 | |

| Assessing the purity of 2,6-Dibromophenol-d3 working solutions | |

| Minimizing ion suppression with 2,6-Dibromophenol-3,4,5-d3 | |

| Long-term stability assessment of 2,6-Dibromophenol-d3 stock solutions | |

| Validation & Comparative | Method validation for bromophenol analysis using 2,6-Dibromophenol-3,4,5-d3 |

| Linearity, LOD, and LOQ determination with 2,6-Dibromophenol-d3 | |

| Accuracy and precision of isotope dilution methods for bromophenols | |

| Comparison of 2,6-Dibromophenol-d3 with other internal standards | |

| Inter-laboratory comparison of bromophenol analysis using 2,6-Dibromophenol-d3 | |

| Performance evaluation of 2,6-Dibromophenol-3,4,5-d3 in different matrices | |

| Cross-validation of methods using 2,6-Dibromophenol-d3 | |

| Uncertainty estimation in measurements with 2,6-Dibromophenol-3,4,5-d3 | |

| Recovery experiments using 2,6-Dibromophenol-d3 in complex samples | |

| Justification for using 2,6-Dibromophenol-3,4,5-d3 in regulated methods |

Unraveling Metabolic Networks: Application of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole in Metabolic Flux Analysis

Application Notes

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers is central to these studies, allowing researchers to track the fate of atoms through complex biochemical networks. This document details the application of a novel, multiply-deuterated tracer, 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole , for the simultaneous investigation of one-carbon metabolism and pathways involving the imidazole ring, such as histidine degradation.

The unique structure of this tracer, with deuterium labels on both the imidazole ring and the methyl group, offers a distinct advantage for deconvoluting interconnected metabolic pathways. The trideuteriomethyl group (-CD3) can serve as a tracer for one-carbon metabolism, donating its deuterated methyl group to various biosynthetic pathways. Concurrently, the deuterated imidazole core can potentially trace the metabolic fate of the imidazole ring, which is a key component of the amino acid histidine and its metabolites.

This dual-labeling strategy enables a more comprehensive and simultaneous analysis of metabolic fluxes compared to singly-labeled tracers. By monitoring the incorporation of deuterium into various downstream metabolites using mass spectrometry, researchers can gain quantitative insights into the relative activities of different metabolic pathways under various physiological or pathological conditions. This approach is particularly valuable for studying diseases with altered metabolism, such as cancer, and for evaluating the mechanism of action of drugs that target metabolic pathways.

Key Applications:

-